Cas no 4932-53-0 (Benzenesulfonamide, N-[(propylamino)carbonyl]-)
4932-53-0 structure
Product Name:Benzenesulfonamide, N-[(propylamino)carbonyl]-
CAS No:4932-53-0
MF:C10H14N2O3S
MW:242.294761180878
CID:323864
PubChem ID:23274392
Update Time:2025-04-19
Benzenesulfonamide, N-[(propylamino)carbonyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, N-[(propylamino)carbonyl]-
- 1-(benzenesulfonyl)-3-propylurea
- N-(Propylcarbamoyl)benzenesulfonamide
- SCHEMBL2290886
- AKOS002822063
- 4932-53-0
- benzenesulfonyl N'propylurea
- ([[(PROPYLAMINO)CARBONYL]AMINO]SULFONYL)BENZENE
- DTXSID80632282
-
- Inchi: 1S/C10H14N2O3S/c1-2-8-11-10(13)12-16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13)
- InChI Key: XDUXYYDDHASTLI-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(NC(NCCC)=O)(=O)=O
Computed Properties
- Exact Mass: 242.07251349g/mol
- Monoisotopic Mass: 242.07251349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 83.6Ų
Benzenesulfonamide, N-[(propylamino)carbonyl]- Related Literature
-
Dinesh Kumar Tanwar,Anjali Ratan,Manjinder Singh Gill Org. Biomol. Chem. 2017 15 4992
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